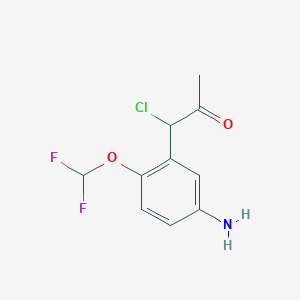
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound with a molecular formula of C10H11ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 5-amino-2-(difluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.
Substitution: The amino and chloropropanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropanone group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.
相似化合物的比较
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one
Comparison: Compared to its analogs, 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. The presence of the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
生物活性
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one, with the molecular formula C10H10ClF2NO2 and a molecular weight of approximately 249.64 g/mol, is a synthetic organic compound notable for its potential biological activities. This compound contains an amino group, a difluoromethoxy group, and a chloropropanone moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , affecting critical biochemical pathways. The unique arrangement of functional groups enhances its binding affinity to various biological targets, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research has focused on the following aspects of the compound's biological activity:
- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : The compound's interaction with receptors suggests potential applications in pharmacology, particularly in drug development aimed at modulating receptor activity.
Table 1: Biological Activities and Targets
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H10ClF2NO2 | Enzyme inhibitor |
| 4-Chloro-3-methylphenylacetic acid | C10H11ClO | Antimicrobial |
| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Herbicidal |
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited cyclic nucleotide phosphodiesterase. This inhibition led to increased levels of cAMP in cellular models, suggesting potential therapeutic applications in conditions characterized by dysregulated cAMP signaling.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated significant growth inhibition, positioning it as a candidate for further development as an antimicrobial agent.
属性
分子式 |
C10H10ClF2NO2 |
|---|---|
分子量 |
249.64 g/mol |
IUPAC 名称 |
1-[5-amino-2-(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI 键 |
GSJQZEIHMLHLMM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















